molecular formula C23H24N4OS B2635525 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 894921-24-5

2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2635525
CAS No.: 894921-24-5
M. Wt: 404.53
InChI Key: HQHRHIVOGIPHHM-UHFFFAOYSA-N
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Description

2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with ethyl, methylbenzyl, and thio groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under controlled conditions.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.

    Attachment of the Methylbenzyl Groups: Benzylation reactions using 4-methylbenzyl halides are employed to attach the methylbenzyl groups.

    Thioether Formation: The thio group is introduced via nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the thioether group, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

    DNA/RNA: Potential binding to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: shares structural similarities with other pyrazolopyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

2-ethyl-6-[(4-methylphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-4-26-14-20-21(25-26)22(28)27(13-18-9-5-16(2)6-10-18)23(24-20)29-15-19-11-7-17(3)8-12-19/h5-12,14H,4,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHRHIVOGIPHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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